1-(Pentan-3-yl)piperidin-4-amine dihydrochloride
Overview
Description
“1-(Pentan-3-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the linear formula C10H23N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is NC1CCN(C(CC)CC)CC1.Cl and its InChI is 1S/C10H22N2.ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;/h9-10H,3-8,11H2,1-2H3;1H . This provides a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Catalytic Dehydration of Amino Alcohols
- Application : 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is relevant in the catalytic dehydration of amino alcohols, such as 5-amino-1-pentanol. Rare earth oxides (REOs) have shown activity in converting 5-amino-1-pentanol to produce 4-penten-1-amine at high temperatures. Yb₂O₃, in particular, demonstrated high selectivity for this conversion (Ohta, Yamada, & Sato, 2016).
Formation of Piperidine in Lysine/Glucose Reactions
- Application : Studies on lysine/glucose model systems indicate that lysine can generate piperidine, a key amine in Maillard type reactions. The formation of piperidine involves decarboxylation and deamination of lysine or cyclization of pent-4-en-1-amine. This process is significant in food chemistry and the understanding of Maillard reactions (Nikolov & Yaylayan, 2010).
Synthesis of Ketone Derivatives
- Application : In the synthesis of acetylenic 2-Pyrazolines and Pyrazoles, 1-(Pentan-3-yl)piperidin-4-amine derivatives play a crucial role. Their interaction with arylhydrazines at room temperature results in various compounds with marked fluorescent abilities, which is of interest in materials science (Odin et al., 2022).
Antimicrobial Applications in Agriculture
- Application : Derivatives of 1-(Pentan-3-yl)piperidin-4-amine have shown significant antimicrobial activities against pathogens in plants like tomatoes. This includes effectiveness against bacterial strains like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens (Vinaya et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-pentan-3-ylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKVGKMTNFZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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